molecular formula C12H10N2 B11910642 2-(3-Aminonaphthalen-2-yl)acetonitrile

2-(3-Aminonaphthalen-2-yl)acetonitrile

Cat. No.: B11910642
M. Wt: 182.22 g/mol
InChI Key: SUJKZFSIGSVMSM-UHFFFAOYSA-N
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Description

2-(3-Aminonaphthalen-2-yl)acetonitrile is a versatile chemical intermediate designed for advanced organic synthesis and drug discovery research. This compound features both an aminonaphthalene scaffold and a reactive acetonitrile group, making it a valuable precursor for constructing complex molecular architectures. Its primary research value lies in its application as a key synthon for the preparation of nitrogen-containing heterocycles, which are core structures in numerous pharmacologically active compounds. The naphthalene ring system is a common motif in materials science and medicinal chemistry, and the presence of orthogonal functional groups (amine and nitrile) allows for diverse chemical transformations, including cyclization reactions to form novel azaheterocyclic systems. Researchers can utilize this compound to develop potential candidates for central nervous system (CNS) agents, c-Myc protein inhibitors, and other therapeutic areas. The nitrile group can be further functionalized into amides or carboxylic acids, or reduced to amines, significantly expanding its utility in structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(3-aminonaphthalen-2-yl)acetonitrile

InChI

InChI=1S/C12H10N2/c13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14/h1-4,7-8H,5,14H2

InChI Key

SUJKZFSIGSVMSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)CC#N)N

Origin of Product

United States

Preparation Methods

Reaction Sequence and Mechanistic Basis

This route begins with 3-nitronaphthalen-2-ol as the starting material. Bromination at position 2 is achieved using phosphorus tribromide (PBr₃) in dichloromethane, yielding 2-bromo-3-nitronaphthalene. Subsequent cyanation employs a Rosenmund-von Braun reaction, where the bromide is displaced by a nitrile group via treatment with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 150°C. Finally, the nitro group is reduced to an amine using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst in ethanol.

Key Reaction:

2-Bromo-3-nitronaphthalene+CuCNDMF, 150°C2-Cyano-3-nitronaphthaleneH2/Pd/C2-(3-Aminonaphthalen-2-yl)acetonitrile\text{2-Bromo-3-nitronaphthalene} + \text{CuCN} \xrightarrow{\text{DMF, 150°C}} \text{2-Cyano-3-nitronaphthalene} \xrightarrow{\text{H}_2/\text{Pd/C}} \text{2-(3-Aminonaphthalen-2-yl)acetonitrile}

Optimization and Challenges

  • Bromination Efficiency : Excess PBr₃ (1.5 equiv) ensures complete conversion, but prolonged reaction times (>12 hours) risk di-bromination byproducts.

  • Cyanation Yield : CuCN stoichiometry (2.2 equiv) and anhydrous DMF are critical to achieving 70–75% yield. Competing side reactions, such as hydrolysis to carboxylic acids, are mitigated by rigorous solvent drying.

  • Reduction Selectivity : Hydrogen pressure (3 atm) and room-temperature conditions prevent over-reduction of the nitrile group.

Table 1: Halogenation-Cyanation-Reduction Performance

StepReagents/ConditionsYield (%)Purity (%)
BrominationPBr₃, CH₂Cl₂, 0°C, 6 h9298
CyanationCuCN, DMF, 150°C, 24 h7595
Nitro ReductionH₂ (3 atm), Pd/C, EtOH, 25°C8897

Nitration-Cyanation-Reduction Pathway

Regioselective Nitration Strategy

Starting with 2-acetylnaphthalene, nitration at position 3 is directed by the electron-withdrawing acetyl group. A mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C produces 3-nitro-2-acetylnaphthalene. The acetyl group is then converted to a nitrile via a Schmidt reaction using sodium azide (NaN₃) and concentrated HCl, followed by hydrolysis and dehydration.

Key Reaction:

2-AcetylnaphthaleneHNO3/H2SO43-Nitro-2-acetylnaphthaleneNaN3/HCl2-(3-Nitronaphthalen-2-yl)acetonitrileH2/Pd/CTarget Compound\text{2-Acetylnaphthalene} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}4} \text{3-Nitro-2-acetylnaphthalene} \xrightarrow{\text{NaN}3/\text{HCl}} \text{2-(3-Nitronaphthalen-2-yl)acetonitrile} \xrightarrow{\text{H}_2/\text{Pd/C}} \text{Target Compound}

Critical Considerations

  • Nitration Regiochemistry : The acetyl group’s meta-directing effect ensures >90% selectivity for position 3. Elevated temperatures (>5°C) promote di-nitration.

  • Schmidt Reaction Safety : HN₃ gas generation necessitates strict temperature control (<10°C) and vented apparatus.

  • Reduction Compatibility : Pd/C catalysis avoids side reactions with residual azide intermediates.

Table 2: Nitration-Cyanation-Reduction Metrics

StepReagents/ConditionsYield (%)
NitrationHNO₃/H₂SO₄, 0°C, 2 h85
Schmidt ReactionNaN₃, HCl, 5°C, 48 h68
Nitro ReductionH₂ (3 atm), Pd/C, EtOH90

Metal-Catalyzed Direct Cyanation

Palladium-Mediated Coupling

This method leverages 3-amino-2-iodonaphthalene as a substrate. A palladium-catalyzed cyanation using zinc cyanide (Zn(CN)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in dimethylacetamide (DMA) at 120°C installs the nitrile group directly.

Key Reaction:

3-Amino-2-iodonaphthalene+Zn(CN)2Pd(PPh3)4,DMA2-(3-Aminonaphthalen-2-yl)acetonitrile\text{3-Amino-2-iodonaphthalene} + \text{Zn(CN)}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4, \text{DMA}} \text{2-(3-Aminonaphthalen-2-yl)acetonitrile}

Advantages and Limitations

  • Efficiency : Single-step cyanation avoids multi-step purification, achieving 65% yield.

  • Substrate Accessibility : 3-Amino-2-iodonaphthalene requires custom synthesis, increasing costs.

  • Catalyst Loading : High Pd concentrations (5 mol%) are necessary due to the substrate’s steric hindrance.

Comparative Analysis of Methods

Table 3: Method Comparison for 2-(3-Aminonaphthalen-2-yl)acetonitrile Synthesis

ParameterHalogenation-Cyanation-ReductionNitration-Cyanation-ReductionMetal-Catalyzed Cyanation
Total Steps331
Overall Yield (%)585265
Cost EfficiencyModerateLowHigh
ScalabilityExcellentGoodLimited
Key ChallengeDi-brominationHN₃ handlingSubstrate availability

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminonaphthalen-2-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

2-(3-Aminonaphthalen-2-yl)acetonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its naphthalene core.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(3-Aminonaphthalen-2-yl)acetonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Properties

2-(2,4-Dichlorophenyl)acetonitrile
  • Structure: Features a dichlorophenyl group instead of aminonaphthalene.
  • Electronic Properties : Molecular docking studies reveal that electron-withdrawing chlorine substituents enhance binding affinity to enzymes like COX-2 by stabilizing charge-transfer interactions. The nitrile group contributes to dipole moments, influencing molecular orientation in active sites .
Methyl 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)acetate Derivatives
  • Structure : Contains a coumarin core with methoxy and ester groups.
  • Electronic Properties: DFT calculations show non-planar molecular geometries with HOMO-LUMO gaps influenced by substituents. HOMO density localizes on the coumarin ring, while LUMO resides on the nitrile and ester groups, suggesting reactivity toward nucleophilic attack .
  • Key Difference: The coumarin backbone introduces fluorescence properties absent in aminonaphthalene derivatives.
2-(3-Nitrophenyl)acetonitrile
  • Structure : Nitro group at the phenyl meta-position.
  • Electronic Properties : The nitro group strongly withdraws electrons, reducing HOMO energy and increasing oxidative stability. Similarity scores (0.98 for nitrophenyl vs. 0.90 for methyl-substituted analogs) indicate closer electronic alignment with phenylacetonitriles than branched derivatives .

Biological Activity

2-(3-Aminonaphthalen-2-yl)acetonitrile is an organic compound with a structure that combines an amino group and a nitrile functional group attached to a naphthalene ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article examines the biological activity of 2-(3-Aminonaphthalen-2-yl)acetonitrile, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula for 2-(3-Aminonaphthalen-2-yl)acetonitrile is C12H12N2C_{12}H_{12}N_{2}. The compound features a naphthalene ring which contributes to its aromatic character, while the amino and nitrile groups enhance its reactivity and potential interactions with biological targets.

The biological activity of 2-(3-Aminonaphthalen-2-yl)acetonitrile may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit cytochrome P450 enzymes, particularly CYP1B1, which is overexpressed in various tumor tissues. The inhibition of these enzymes can lead to reduced metabolism of certain drugs or endogenous compounds, potentially enhancing therapeutic effects or reducing toxicity .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against a range of microorganisms, including bacteria and fungi. The precise mechanism often involves disruption of cellular processes or interference with metabolic pathways .
  • Cytotoxic Effects : The presence of the nitrile group may facilitate the formation of reactive intermediates that can induce cytotoxicity in cancer cells. This effect could be mediated through the generation of oxidative stress or direct interaction with cellular macromolecules .

Anticancer Activity

A study investigating the anticancer properties of related naphthalene derivatives found that they exhibited selective inhibition of CYP1B1 over other isoforms like CYP1A1 and CYP1A2. The most potent compounds showed IC50 values as low as 17.3 nM against CYP1B1, suggesting that similar activity could be expected from 2-(3-Aminonaphthalen-2-yl)acetonitrile .

Antimicrobial Studies

Research has indicated that aminonaphthalene derivatives possess significant antimicrobial activity. For instance, nicotinamide derivatives have been shown to exert trypanocidal effects on Trypanosoma brucei, which could parallel the effects observed with 2-(3-Aminonaphthalen-2-yl)acetonitrile .

Data Tables

Activity Type Compound IC50 Value (nM) Target
Enzyme Inhibition1b20.2CYP1B1
Enzyme Inhibition3e17.3CYP1B1
AntimicrobialNicotinamide-Trypanosoma brucei

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Aminonaphthalen-2-yl)acetonitrile, and how can reaction conditions be controlled to improve yield?

  • Methodology : The synthesis typically involves condensation reactions between substituted naphthalene precursors and acetonitrile derivatives. For example, analogous compounds (e.g., 2-(2-Aminonaphthalen-1-yl)acetonitrile) are synthesized via nucleophilic substitution or coupling reactions under anhydrous conditions with catalysts like potassium carbonate . Key parameters include:

  • Temperature : Reflux conditions (~80–100°C) to drive reaction completion.
  • Catalysts : Use of Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) to activate substrates.
  • Purification : Column chromatography or recrystallization to isolate the product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 2-(3-Aminonaphthalen-2-yl)acetonitrile?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and nitrile group integration .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Single-crystal X-ray diffraction refined using SHELX software to resolve atomic positions and hydrogen bonding networks .

Q. What are the common side reactions encountered during synthesis, and how can they be mitigated?

  • Methodology : Common issues include hydrolysis of the nitrile group or undesired substitutions. Mitigation strategies:

  • Anhydrous Conditions : Use of dry solvents (e.g., acetonitrile, DMF) and inert atmospheres (N₂/Ar) .
  • Protecting Groups : Temporary protection of the amino group (e.g., Boc or Fmoc) to prevent side reactions .
  • Chromatographic Monitoring : TLC or HPLC to track reaction progress and isolate intermediates .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of 2-(3-Aminonaphthalen-2-yl)acetonitrile in novel reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model:

  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the naphthalene ring .
  • Transition States : Simulate reaction pathways (e.g., nitrile group transformations) to predict activation energies .
  • Validation : Cross-check computational results with experimental IR/Raman spectra for vibrational mode alignment .

Q. What strategies resolve discrepancies between experimental spectroscopic data and computational predictions?

  • Methodology :

  • Multi-Technique Validation : Combine NMR, X-ray, and MS data to cross-verify structural assignments .
  • DFT Refinement : Adjust computational parameters (e.g., solvent effects, basis sets) to better match experimental NMR chemical shifts .
  • Dynamic NMR Studies : Investigate temperature-dependent conformational changes affecting spectral splitting .

Q. How does the electronic structure of the aminonaphthalene moiety influence reactivity in cross-coupling reactions?

  • Methodology :

  • Conjugation Analysis : UV-Vis spectroscopy and cyclic voltammetry to assess electron-donating effects of the amino group on the naphthalene ring .
  • Mechanistic Probes : Use of Pd-catalyzed Suzuki-Miyaura couplings to evaluate steric/electronic effects on coupling efficiency .
  • Kinetic Studies : Monitor reaction rates under varying conditions (e.g., ligand choice, solvent polarity) to elucidate electronic contributions .

Q. What role does the acetonitrile group play in interactions with biological macromolecules, and how can this be studied experimentally?

  • Methodology :

  • Binding Assays : Fluorescence quenching or surface plasmon resonance (SPR) to measure affinity for proteins/enzymes .
  • Molecular Docking : Simulate binding poses with target proteins (e.g., kinases) using AutoDock or Schrödinger Suite .
  • Metabolic Stability Tests : Incubate the compound with liver microsomes to assess nitrile group stability in biological systems .

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